3-Iodo-4-(pentyloxy)benzoic acid
Overview
Description
3-Iodo-4-(pentyloxy)benzoic acid is an organic compound with the molecular formula C12H15IO3 It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by an iodine atom, and the hydrogen atom at the 4-position is replaced by a pentyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-(pentyloxy)benzoic acid typically involves the iodination of 4-(pentyloxy)benzoic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at a controlled temperature to ensure the selective iodination at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-(pentyloxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The pentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the iodine atom to a hydrogen atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides, typically in the presence of a base like potassium carbonate.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions, often in the presence of a base like potassium phosphate.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride, are used under appropriate conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the iodine atom.
Coupling Reactions: Products are biaryl compounds formed by the coupling of this compound with other aromatic compounds.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, such as aldehydes, carboxylic acids, or deiodinated derivatives.
Scientific Research Applications
3-Iodo-4-(pentyloxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.
Biology: The compound can be used in the study of biological pathways and interactions, especially those involving halogenated aromatic compounds.
Industry: It is used in the production of specialty chemicals, dyes, and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Iodo-4-(pentyloxy)benzoic acid depends on its specific application. In coupling reactions, the compound acts as an electrophile, where the iodine atom is replaced by a nucleophile in the presence of a catalyst. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or hydrophobic interactions, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-3-(pentyloxy)benzoic acid: A regioisomer with the iodine and pentyloxy groups swapped.
3-Bromo-4-(pentyloxy)benzoic acid: A similar compound with a bromine atom instead of iodine.
3-Iodo-4-(methoxy)benzoic acid: A derivative with a methoxy group instead of a pentyloxy group.
Uniqueness
3-Iodo-4-(pentyloxy)benzoic acid is unique due to the specific positioning of the iodine and pentyloxy groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of the iodine atom makes it particularly useful in coupling reactions, while the pentyloxy group can modulate its solubility and hydrophobicity.
Properties
IUPAC Name |
3-iodo-4-pentoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IO3/c1-2-3-4-7-16-11-6-5-9(12(14)15)8-10(11)13/h5-6,8H,2-4,7H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOAIPSNPARGNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C(=O)O)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660989 | |
Record name | 3-Iodo-4-(pentyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131614-41-9 | |
Record name | 3-Iodo-4-(pentyloxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1131614-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-4-(pentyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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